![molecular formula C15H14O6 B11840208 4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-18-3](/img/structure/B11840208.png)
4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system.
Preparation Methods
The synthesis of 4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base.
Final cyclization: The final step involves the cyclization of the intermediate to form the furochromene structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant activity may result from its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE can be compared with other similar compounds, such as:
Isopimpinellin: Another furochromene derivative known for its antimicrobial and antioxidant activities.
5,7-Dimethoxy-2H-chromen-2-one:
4,9-Dimethoxy-7-methylfuro[3,2-g]chromen-5-one: A compound with a similar structure but different substituents, leading to distinct chemical and biological properties.
The uniqueness of 4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE lies in its specific substituents and the resulting chemical and biological activities.
Properties
CAS No. |
76301-18-3 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
4,9-dimethoxy-7-(methoxymethyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C15H14O6/c1-17-7-8-6-10(16)11-12(18-2)9-4-5-20-13(9)15(19-3)14(11)21-8/h4-6H,7H2,1-3H3 |
InChI Key |
MKGVGXMLFRTXCA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11840136.png)
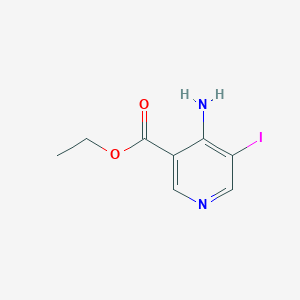
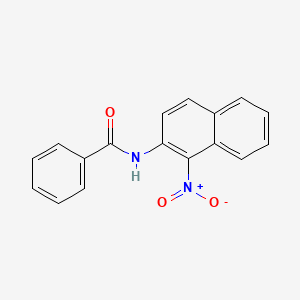



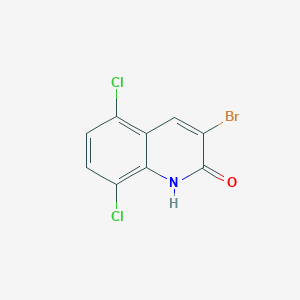
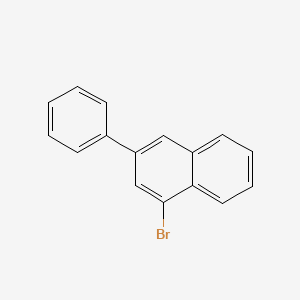


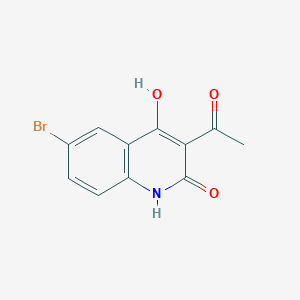

![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
